molecular formula C11H14N2O2 B13248928 Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate

Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate

Cat. No.: B13248928
M. Wt: 206.24 g/mol
InChI Key: CKDHADVUFHEQAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate typically involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The reaction mixture is stirred at room temperature and then refluxed for 8 hours. The product is obtained by concentrating the mixture under vacuum and recrystallizing from ethanol to afford a white solid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

Biological Activity

Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate (MPC) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MPC has a molecular formula of C11H14N2O2C_{11}H_{14}N_2O_2 and a molecular weight of 242.70 g/mol. Its structure includes a pyrrolidine ring fused with a pyridine moiety, which is significant for its biological activity. The presence of these heterocycles allows for interaction with various biological targets, making it a compound of interest in medicinal chemistry.

Property Value
Molecular FormulaC11H14N2O2C_{11}H_{14}N_2O_2
Molecular Weight242.70 g/mol
Functional GroupsPyridine, Carboxylate
Structural CharacteristicsHeterocyclic compound

Biological Activities

Research indicates that MPC exhibits a range of biological activities, particularly in pharmacology. Key areas of activity include:

  • Antimicrobial Activity :
    • MPC has shown promising results against various bacterial strains, with studies indicating its effectiveness at inhibiting growth at low concentrations. For instance, derivatives of pyrrolidine compounds have been reported to possess significant antimicrobial properties, with minimum inhibitory concentration (MIC) values as low as 0.15 µM against certain pathogens .
  • Antitumor Effects :
    • Preliminary studies suggest that MPC may have anticancer properties, potentially acting as an inhibitor of key signaling pathways involved in tumor progression. For example, compounds similar to MPC have been shown to inhibit the interaction between oncogenic proteins and downstream signaling molecules like RAF and PI3K .
  • Neuroprotective Properties :
    • The neuropeptide relaxin-3/RXFP3 system is implicated in stress responses and appetite control, and antagonists derived from compounds like MPC are being explored for their potential in treating neurodegenerative diseases .

The mechanisms underlying the biological activities of MPC are still being elucidated. However, several hypotheses have emerged:

  • Receptor Interaction : MPC may interact with specific receptors involved in cellular signaling pathways, leading to altered gene expression and inhibition of tumor growth.
  • Enzyme Inhibition : The compound could inhibit enzymes critical for bacterial survival or cancer cell proliferation, contributing to its antimicrobial and anticancer effects.

Case Studies

Several studies have investigated the biological activity of MPC derivatives:

  • Antimicrobial Efficacy Study :
    • A study assessed the antimicrobial potency of various pyrrolidine derivatives, including MPC, against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the pyrrolidine structure enhanced antibacterial activity significantly, with some derivatives achieving MIC values below 5 µM .
  • Antitumor Activity Assessment :
    • In vitro studies evaluated the effects of MPC on cancer cell lines. Results demonstrated that MPC could reduce cell viability in breast cancer cells by inducing apoptosis and inhibiting migration . Further research is needed to confirm these findings in vivo.

Future Directions

While preliminary data on the biological activity of this compound are promising, further research is essential to fully understand its mechanisms and potential therapeutic applications. Future studies should focus on:

  • Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of MPC.
  • Clinical Trials : Exploring its potential as a therapeutic agent for specific diseases.

Properties

IUPAC Name

methyl 4-pyridin-3-ylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8/h2-5,9-10,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDHADVUFHEQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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